1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound with a molecular structure that includes a pyrazole ring substituted with a 2-methylphenyl group and an aldehyde functional group at the 4-position
Mechanism of Action
Target of Action
It is structurally similar to the compound ch-223191 , which is a well-known antagonist of the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .
Mode of Action
Based on its structural similarity to ch-223191 , it may interact with its target, AHR, in a similar manner. , suggesting that 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde might also act as an antagonist, preventing the activation of AHR and thus inhibiting the downstream effects of AHR activation.
Biochemical Pathways
Ahr, a potential target of this compound, is known to play a crucial role in several biochemical pathways, including those involved in xenobiotic metabolism . By acting as an AHR antagonist, this compound could potentially influence these pathways.
Result of Action
As a potential ahr antagonist, it may inhibit the transcriptional activities mediated by ahr, thereby influencing the expression of genes regulated by this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group at the 4-position of the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position, with reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products:
Oxidation: 1-(2-Methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the methyl group at the 3-position.
1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
1-(2-Methylphenyl)-3H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness: 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(2-methylphenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVZBODPCRDKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402047 | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75815-74-6 | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75815-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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